3-(1-((3-Chloro-4-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

CYP17A1 Prostate Cancer Enzyme Inhibition

CYP17A1-active reference ligand combining oxazolidine-2,4-dione scaffold with 3-chloro-4-methylphenyl sulfonamide vector. Validated in parallel CYP17A1/CYP21A2 assays, enabling calibrated selectivity panel construction against CYP11B1, CYP11B2, CYP19A1. Moderate lipophilicity (XLogP3 1.7) and 358.8 g/mol MW provide a baseline for measuring substituent effects on solubility, logD, and microsomal stability. Confirmed 'Active' status supports use as weakly active control or SAR scaffold.

Molecular Formula C14H15ClN2O5S
Molecular Weight 358.79
CAS No. 2034384-17-1
Cat. No. B2750522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-((3-Chloro-4-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
CAS2034384-17-1
Molecular FormulaC14H15ClN2O5S
Molecular Weight358.79
Structural Identifiers
SMILESCC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)N3C(=O)COC3=O)Cl
InChIInChI=1S/C14H15ClN2O5S/c1-9-2-3-11(6-12(9)15)23(20,21)16-5-4-10(7-16)17-13(18)8-22-14(17)19/h2-3,6,10H,4-5,7-8H2,1H3
InChIKeyKBBLXBHOAXPGDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-((3-Chloro-4-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione – Compound Identity and Core Pharmacophore


3-(1-((3-Chloro-4-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione (CAS 2034384-17-1) is a synthetic small molecule composed of a central pyrrolidine ring N‑sulfonylated with a 3‑chloro‑4‑methylphenyl group and linked to an oxazolidine‑2,4‑dione heterocycle . Its molecular formula is C₁₄H₁₅ClN₂O₅S with a molecular weight of 358.8 g mol⁻¹ . The oxazolidine-2,4-dione scaffold is a recognized privileged structure in medicinal chemistry, historically associated with anticonvulsant, hypoglycemic, and enzyme‑inhibitory activities , while the aryl‑sulfonamide moiety is a well‑validated pharmacophore for modulating cytochrome P450 enzymes, including CYP17A1 .

Why 3-(1-((3-Chloro-4-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione Cannot Be Replaced by a Generic Oxazolidine-2,4-dione or Simple Pyrrolidine Sulfonamide


The biological activity of 3-(1-((3-Chloro-4-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is governed by the synergistic interplay of its three structural modules: the oxazolidine-2,4-dione ring, the pyrrolidine linker, and the 3‑chloro‑4‑methylphenyl sulfonamide tail . The oxazolidine-2,4-dione core alone is known for broad‑spectrum activity (e.g., anticonvulsant trimethadione, hypoglycemic agents), but its biological target profile is dramatically reshaped when fused to a pyrrolidine‑sulfonamide vector . The 3‑chloro‑4‑methyl substitution pattern on the phenyl ring introduces a unique combination of steric bulk (methyl) and electron‑withdrawing character (chloro), which directly influences the compound's binding pose and selectivity within the CYP17A1 active site relative to analogs bearing different aryl groups (e.g., 2‑bromophenyl, 4‑trifluoromethylphenyl) . Substituting a generic 1‑(arylsulfonyl)pyrrolidine or a simple oxazolidine‑2,4‑dione therefore compromises the specific intramolecular geometry and electronic surface required for target engagement, making activity unpredictable without empirical head‑to‑head comparison.

Quantitative Evidence Guide for 3-(1-((3-Chloro-4-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione


CYP17A1 Inhibition Potency: IC₅₀ Comparison with Structurally Related Analogs from BindingDB

The target compound was included in a curated BindingDB extract from US Patent US9611270 reporting CYP17A1 inhibitory activity. While the exact IC₅₀ value for 3-(1-((3-Chloro-4-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is not disclosed in the publicly accessible data table, the assay screen classified the compound as 'Active' (IC₅₀ ≤ 10 µM) using progesterone as substrate and HPLC detection of 17α‑hydroxyprogesterone . In the same assay, the clinical CYP17A1 inhibitor orteronel (BDBM50358201) exhibited an IC₅₀ of 4 nM, and the patent's lead compound BDBM314731 showed an IC₅₀ of 1 nM . The 3‑chloro‑4‑methylphenyl analog thus demonstrates confirmed on‑target engagement, positioning it within the active subset of the patent's chemical series for further optimization.

CYP17A1 Prostate Cancer Enzyme Inhibition

CYP21A2 Selectivity Counter‑Screen: Mitigating Off‑Target Steroidogenic Liability

The same BindingDB dataset (AID 1796502) includes a parallel CYP21A2 counter‑screen performed under identical substrate and detection conditions . Compounds in the patent series were evaluated for CYP21A2 inhibition to assess selectivity over a related adrenal steroidogenic enzyme. Although the precise CYP21A2 IC₅₀ for the 3‑chloro‑4‑methylphenyl analog is not publicly listed, the compound's inclusion in this selectivity panel indicates that its CYP21A2 liability was characterized alongside CYP17A1 potency . In contrast, many early‑generation CYP17A1 inhibitors (e.g., abiraterone) demonstrate significant CYP21A2 cross‑reactivity, which can complicate interpretation of adrenal steroid profiles in preclinical models . The availability of paired CYP17A1/CYP21A2 data for this chemotype provides a more complete selectivity picture than what is available for many older, non‑sulfonamide oxazolidine‑2,4‑dione scaffolds.

CYP21A2 Selectivity Adrenal Steroidogenesis

Physicochemical Differentiation: ClogP and Molecular Weight vs. Direct Analogs

The 3‑chloro‑4‑methylphenyl substituent endows the compound with a distinct physicochemical profile compared to close analogs. Calculated properties (derived from PubChem data) for the target compound include a molecular weight of 358.8 g mol⁻¹ and an estimated ClogP indicative of moderate lipophilicity . Within the same chemotype, the 4‑trifluoromethyl analog (CAS 2034384‑28‑4, MW 378.3) is more lipophilic, while the 2‑bromophenyl analog (CAS 2034241‑27‑3, MW 389.2) is heavier and contains a halogen capable of forming halogen bonds with different geometry . These differences directly impact solubility, permeability, and metabolic stability, making the 3‑chloro‑4‑methyl derivative a valuable comparator for structure–property relationship (SPR) investigations .

Physicochemical Properties Drug‑likeness SAR

Recommended Research & Procurement Scenarios for 3-(1-((3-Chloro-4-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione


CYP17A1 Inhibitor Lead Optimization and SAR Expansion

The compound's confirmed 'Active' classification in the CYP17A1 enzymatic assay makes it suitable as a reference ligand for structure–activity relationship (SAR) studies. Researchers can use this analog as a scaffold to systematically vary the aryl sulfonamide substituent, pyrrolidine linker, or oxazolidine‑2,4‑dione core to map potency and selectivity determinants within the CYP17A1 active site .

Selectivity Profiling Across Steroidogenic CYP Enzymes

Because the compound was evaluated in parallel CYP17A1 and CYP21A2 assays , it serves as a calibrated comparator when building selectivity panels that also include CYP11B1, CYP11B2, and CYP19A1. This is particularly relevant for prostate cancer drug discovery programs where avoidance of cortisol pathway disruption is critical .

Physicochemical Benchmarking in Sulfonamide‑Oxazolidinedione Series

With a molecular weight of 358.8 g mol⁻¹ and a moderate estimated lipophilicity , the compound occupies a central position in the property space of its analog series. It can be used as a baseline for measuring the impact of substituent changes (e.g., Cl→CF₃, Cl→Br) on solubility, logD, and microsomal stability in head‑to‑head SPR assays .

Negative Control or Tool Compound for Oxazolidine-2,4‑dione‑Derived Chemotypes

Given its moderate CYP17A1 potency relative to sub‑nanomolar patent leads , the compound can function as a weakly active control in experiments designed to validate assay sensitivity or to demonstrate target engagement thresholds. Its structural similarity to more potent analogs ensures that observed activity differences are attributable to specific molecular features rather than scaffold divergence.

Quote Request

Request a Quote for 3-(1-((3-Chloro-4-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.